1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid
Übersicht
Beschreibung
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications .
Wirkmechanismus
Target of Action
The primary targets of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid are Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to the prevention of cancer cell proliferation . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has been found to significantly inhibit CDK2 and HPK1 . The inhibition of these kinases disrupts the normal functioning of the cell cycle and T-cell receptor signaling, respectively.
Biochemical Pathways
The inhibition of CDK2 by this compound leads to alterations in the cell cycle progression . This results in the inhibition of cancer cell proliferation. On the other hand, the inhibition of HPK1 can enhance antitumor immunity .
Pharmacokinetics
The compound’s significant inhibitory activity against its targets suggests that it may have favorable bioavailability .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of certain cell lines . Specifically, it has been found to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid has been found to interact with various enzymes and proteins. For instance, it has been reported to inhibit HPK1, a kinase involved in cellular signal transduction . This interaction suggests that this compound may play a role in regulating cellular processes such as cell division, survival, and apoptosis .
Cellular Effects
In terms of cellular effects, this compound has been shown to have significant antitumor activity. For example, it has been found to inhibit the growth of various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . It has also been reported to induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. For instance, it has been found to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction leads to the inhibition of CDK2, a kinase that plays a crucial role in cell cycle progression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, it has been reported to disrupt wound healing patterns by 23% after 72 hours of treatment . This suggests that this compound may have long-term effects on cellular function.
Dosage Effects in Animal Models
While specific studies on the dosage effects of this compound in animal models are limited, related compounds have shown varying effects at different dosages. For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been found to display tumoricidal effects in lung adenocarcinoma in vivo xenograft nude mice models .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with formamide, followed by cyclization to form the pyrazolopyrimidine core . Another approach involves the use of substituted hydrazines and β-ketoesters
Biologische Aktivität
1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Overview of Biological Activity
The biological activity of this compound and its derivatives has been linked primarily to their inhibitory effects on various kinases and their potential as anticancer agents. The compound exhibits significant activity against several cancer cell lines and has been identified as a promising scaffold for developing new therapeutic agents.
Anticancer Activity
In vitro Studies:
- Cell Line Testing: A study reported that compounds bearing the pyrazolo[3,4-d]pyrimidine scaffold showed high inhibitory activity against various tumor cell lines. For instance, compound 1a demonstrated an IC50 of 2.24 µM against A549 lung cancer cells, significantly outperforming doxorubicin (IC50 = 9.20 µM) as a positive control .
- Apoptosis Induction: Flow cytometric analysis indicated that compound 1a could induce apoptosis in A549 cells at low micromolar concentrations, with a sub-G1 peak representing apoptotic cells observed at concentrations between 2.0–4.0 µM .
- Structure-Activity Relationship (SAR): Variations in the pyrazolo[3,4-d]pyrimidine structure were shown to affect biological activity significantly. For example, analogs of compound 1a exhibited varying IC50 values, highlighting the importance of specific structural features for anticancer efficacy .
Kinase Inhibition
Src Kinase Inhibition:
Research has shown that certain derivatives of pyrazolo[3,4-d]pyrimidine effectively inhibit Src kinase, which is implicated in cancer progression. Compound 6b was noted for its potent inhibition with an IC50 of 0.47 µM, while other derivatives exhibited moderate inhibition (IC50 values ranging from 5.1 to 6.5 µM) .
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Recent studies have focused on developing derivatives that act as EGFR inhibitors. Compound 12b displayed remarkable anti-proliferative activities with IC50 values of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M, indicating its potential as a targeted therapy for resistant cancer types .
Comparative Activity Table
Compound | Target Kinase | IC50 (µM) | Cell Line Tested | Notes |
---|---|---|---|---|
Compound 1a | N/A | 2.24 | A549 | Induces apoptosis at low micromolar levels |
Compound 6b | Src Kinase | 0.47 | N/A | Most potent derivative in Src inhibition |
Compound 12b | EGFR | 0.016 | A549/HCT-116 | Effective against both wild-type and mutant EGFR |
Case Studies
Case Study: Src Kinase Inhibitors
A series of pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated for their Src kinase inhibitory activities. The study aimed to optimize these compounds based on their structure-activity relationships (SAR). The most potent inhibitors demonstrated not only high specificity but also significant potential as therapeutic agents against cancers driven by Src kinase signaling pathways .
Case Study: EGFR Inhibitors
In another study focusing on EGFR inhibitors, novel derivatives were synthesized and tested for anti-proliferative activity against A549 and HCT-116 cell lines. The findings indicated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against both wild-type and mutant forms of EGFR, suggesting avenues for further drug development aimed at overcoming resistance in cancer therapies .
Eigenschaften
IUPAC Name |
2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORPWJKIKLMVJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC=NC2=NNC(=C21)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.